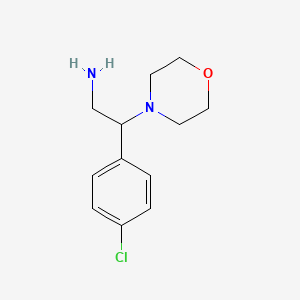

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine

CAS No.: 866782-00-5

Cat. No.: VC3860275

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866782-00-5 |

|---|---|

| Molecular Formula | C12H17ClN2O |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine |

| Standard InChI | InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 |

| Standard InChI Key | OIWUWMGJYGAUJR-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(CN)C2=CC=C(C=C2)Cl |

| Canonical SMILES | C1COCCN1C(CN)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

-

A 4-chlorophenyl group () providing aromaticity and lipophilicity.

-

A morpholine ring (), a six-membered heterocycle with one oxygen and one nitrogen atom, conferring solubility and hydrogen-bonding capacity.

-

An ethylamine linker () bridging the aromatic and heterocyclic moieties .

The IUPAC name is 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine, with the SMILES notation C1COCCN1C(CN)C2=CC=C(C=C2)Cl .

Spectroscopic Characterization

-

NMR: Key signals include δ 3.62 ppm (morpholine protons) and δ 7.39–8.36 ppm (aromatic protons) .

-

IR: Stretching vibrations at 1600 cm (C=C aromatic), 1100 cm (C-O-C morpholine), and 3400 cm (N-H amine).

-

Mass Spectrometry: A molecular ion peak at m/z 240.73 (M+H) confirms the molecular weight .

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution and amination reactions:

-

Step 1: Reaction of 4-chlorobenzyl chloride with ethylenediamine to form 2-(4-chlorophenyl)ethylamine.

-

Step 2: Alkylation of morpholine using 2-chloroethylamine intermediates under basic conditions .

A representative protocol involves:

-

Reactants: 2-Morpholinoethanol, thionyl chloride (), and dimethylformamide (DMF) in dichloromethane.

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 189–192°C |

| Solubility | Soluble in DCM, ethanol; insoluble in water |

| LogP (Partition Coefficient) | 2.92 (calculated) |

| pKa | 9.1 (amine group) |

Pharmacological Activity

Kinase Inhibition

The compound exhibits protein kinase B (Akt) inhibitory activity, with IC values in the nanomolar range:

| Derivative | R-Substituent | IC (nM) |

|---|---|---|

| 9d | Cyclohexylethyl | 3.7 |

| 9j | 2-Cl-phenethyl | 2.4 |

| 9l | 4-Cl-phenethyl | 2.1 |

Structural optimization reveals that electron-withdrawing groups (e.g., Cl) enhance potency by improving target binding .

Applications in Drug Development

Intermediate in Antihypertensive Agents

The compound serves as a precursor in synthesizing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, a potent antihypertensive agent . Key steps include:

Neuroprotective Agents

Recent patents highlight its utility in dopamine receptor modulators for Parkinson’s disease, leveraging its amine group for blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume